1-Methylindole-5-sulfonyl fluoride
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Overview
Description
1-Methyl-1H-indole-5-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of 1-Methyl-1H-indole-5-sulfonyl fluoride typically involves the reaction of 1-Methyl-1H-indole with sulfonyl fluoride reagents under specific conditions. The reaction conditions often include the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-indole-5-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-1H-indole-5-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Methyl-1H-indole-5-sulfonyl chloride: This compound is similar in structure but contains a chloride group instead of a fluoride group.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities and applications.
Properties
Molecular Formula |
C9H8FNO2S |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-methylindole-5-sulfonyl fluoride |
InChI |
InChI=1S/C9H8FNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 |
InChI Key |
OMMGMQLNWNNTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)F |
Origin of Product |
United States |
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